molecular formula C12H13F3N6O B5112746 1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide

1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide

Katalognummer B5112746
Molekulargewicht: 314.27 g/mol
InChI-Schlüssel: DJFSHRJYDJOUAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide” is a chemical compound with the molecular formula C12H12F3N5O2 . It is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound . Another method involved the chlorination of 4- (3- (trifluoromethyl)phenyl)-6- methyl pyridazin-3 (2H)-one at 70-75°C . The key intermediate was prepared by 3 and NH2NHCO2C2H5 in 1-butanol .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-b]pyridazine core, which is substituted at the 3-position with a trifluoromethyl group and at the 6-position with a piperidinecarboxamide group . The exact mass of the compound is 315.09430913 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed, compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives have been studied for their reactivity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 315.25 g/mol, an XLogP3-AA of 1.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 9, a rotatable bond count of 2, and a topological polar surface area of 83.6 Ų .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The synthesis of this compound involves treating 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with various isocyanates in the presence of triethylamine. The resulting 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives exhibit excellent yields under mild reaction conditions . Notably, these compounds have been screened for their anti-cancer properties . Compound RB7, in particular, demonstrated remarkable anticancer activity against HT-29 colon cancer cells, with an IC50 range estimated at 6.587 to 11.10 µM. Further investigation revealed that RB7 induced apoptosis via the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, ultimately activating Caspase 3 .

Medicinal Chemistry Applications

Pyrazines, including this compound, play a crucial role in rational drug design. Their p-donor properties make them promising ligands . Moreover, the diazine ring structure found in pyrazines occurs widely in natural and synthetic compounds. This novel unit has been utilized in various therapeutic applications, including antidepressants, antipsychotics, antihistamines, and antioxidants .

Fluorescent Probes and Polymers

Recent applications highlight the use of pyrazine-based heterocycles as fluorescent probes and structural units in polymers. These compounds exhibit diverse properties, making them valuable in various fields .

Flexible Pharmacophores

The carbonyl and amine groups in the carboxamide function of this compound act as both hydrogen-bond acceptors (HBA) and donors (HBD). Amide-based flexible pharmacophores are known to enhance biological activity due to their hydrogen acceptor/donor behavior. The 1,2,4-triazole-based fused heterocycles, including this compound, have received attention for their medicinal applications .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential as a bromodomain inhibitor . Additionally, the development of more efficient synthesis methods and the investigation of its reactivity could be areas of future research .

Eigenschaften

IUPAC Name

1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N6O/c13-12(14,15)11-18-17-8-1-2-9(19-21(8)11)20-5-3-7(4-6-20)10(16)22/h1-2,7H,3-6H2,(H2,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFSHRJYDJOUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.